

An In-depth Technical Guide to 3-DIETHYLAMINOPHENOL (CAS 91-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-DIETHYLAMINOPHENOL	
Cat. No.:	B049911	Get Quote

For Researchers, Scientists, and Drug Development Professionals

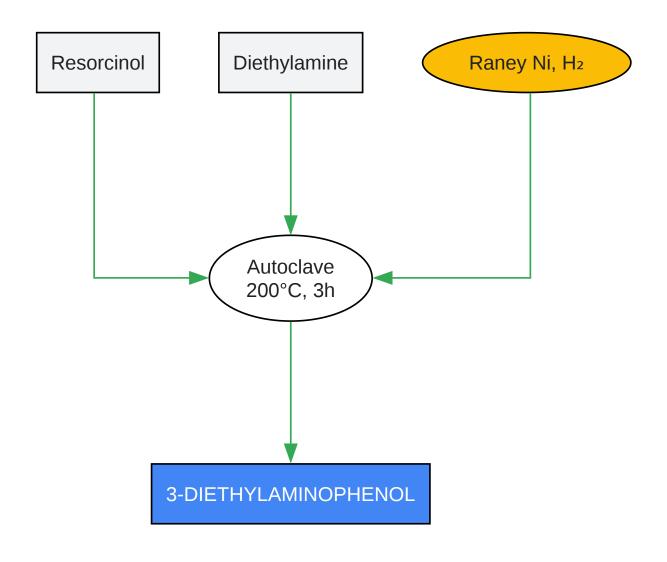
Abstract

This technical guide provides a comprehensive overview of **3-DIETHYLAMINOPHENOL** (CAS 91-68-9), a pivotal chemical intermediate. It details its physicochemical properties, outlines various synthesis methodologies with specific experimental protocols, and explores its significant applications in the synthesis of fluorescent dyes and as a building block in the pharmaceutical industry. This document also includes essential safety and toxicological information to ensure safe handling and use in a laboratory and industrial setting. Quantitative data is presented in structured tables for ease of comparison, and key chemical pathways are visualized using diagrams to facilitate a deeper understanding of the reaction mechanisms.

Physicochemical Properties

3-DIETHYLAMINOPHENOL, also known as N,N-Diethyl-m-aminophenol, is a versatile organic compound. At room temperature, it typically appears as a white to off-white or grey-brown crystalline solid, sometimes in the form of flakes or granules, and has a faint amine-like odor.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	91-68-9	[2]
Molecular Formula	C10H15NO	[2]
Molecular Weight	165.23 g/mol	[2]
Melting Point	69-73 °C	[1]
Boiling Point	276-280 °C at 760 mmHg	[1]
170 °C at 15 mmHg	[1]	
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol and acetone.	[1]
Density	1.04 g/cm ³	[1]
Flash Point	141 °C	[1]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C (Predicted)	[1]


Synthesis of 3-DIETHYLAMINOPHENOL

Several synthetic routes to **3-DIETHYLAMINOPHENOL** have been established, each with distinct advantages and reaction conditions. The primary methods include the amination of resorcinol, reductive alkylation of m-aminophenol, and alkali fusion of a sulfonated precursor.

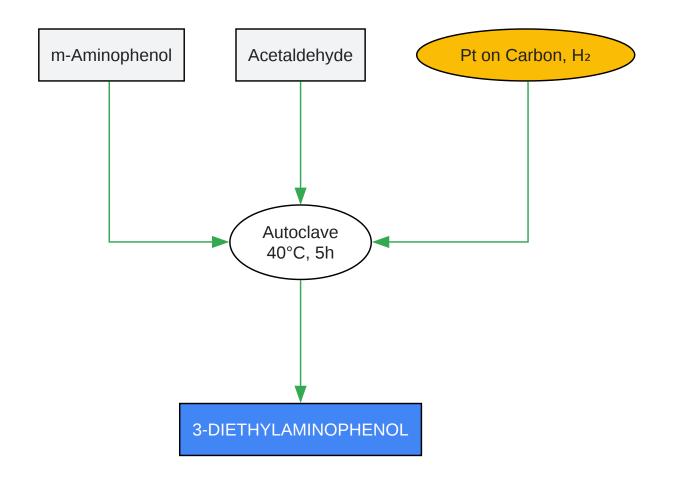
Synthesis via Raney Ni-catalyzed Amination of Resorcinol

This method involves the direct amination of resorcinol with diethylamine in the presence of a Raney nickel catalyst.

Click to download full resolution via product page

Caption: Synthesis of **3-DIETHYLAMINOPHENOL** from Resorcinol.

Experimental Protocol: In a 100 ml autoclave, combine resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and Raney Ni catalyst (110 mg).[2] Add 50 ml of water as the solvent. [2] The autoclave is then purged with hydrogen gas three times, and the hydrogen pressure is maintained at 0.05 MPa.[2] The reaction mixture is rapidly heated to 200°C and stirred at this temperature for 3 hours.[2] After the reaction is complete, the mixture is cooled to room temperature and extracted with n-butyl acetate.[2] The organic layer is collected, dried over anhydrous magnesium sulfate, filtered, and concentrated.[2] The crude product is then purified


by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1, v/v) eluent to yield 3-hydroxy-N,N-diethylaniline.[2]

Parameter	Value	Reference(s)
Reactants	Resorcinol, Diethylamine	[2]
Catalyst	Raney Nickel	[2]
Solvent	Water	[2]
Temperature	200°C	[2]
Time	3 hours	[2]
Yield	Not explicitly stated, but described as "good yield".	[3]

Synthesis via Reductive Alkylation of m-Aminophenol

This industrial method involves the reaction of m-aminophenol with acetaldehyde in the presence of a catalyst and hydrogen pressure.

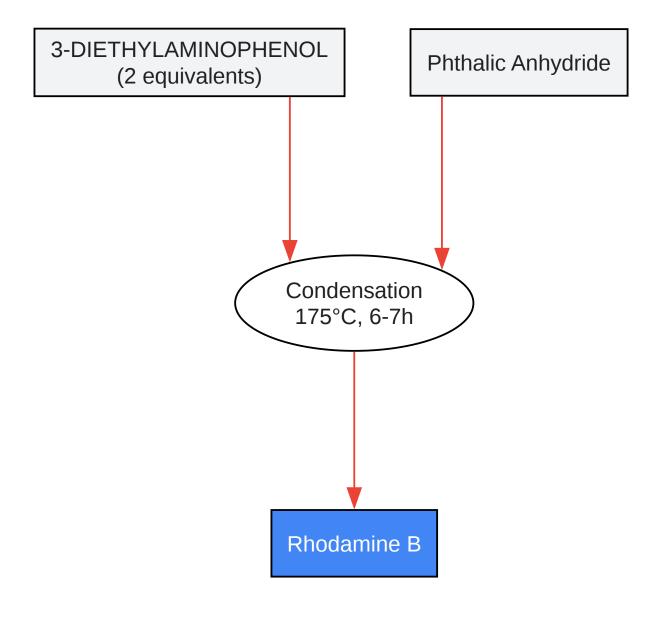
Click to download full resolution via product page

Caption: Reductive alkylation synthesis pathway.

Experimental Protocol: A 5-liter autoclave is charged with 163.7 g (1.5 mols) of m-aminophenol, 1814 g of methanol, and 4.1 g of 5% platinum-on-carbon catalyst.[4][5] Acetaldehyde (165.2 g, 3.75 mols) is continuously fed into the mixture at 40°C under a constant hydrogen pressure of 10 kg/cm ²G over 5 hours to carry out the reductive alkylation.[4][5] After the addition is complete, the mixture is maintained at the same temperature for an additional 20 minutes and then cooled.[4][5] The catalyst is removed by filtration.[4][5] The resulting reaction mixture is then subjected to distillation to remove unreacted acetaldehyde and the solvent, followed by further distillation to recover the crude N,N-diethylaminophenol.[4][5]

Parameter	Value	Reference(s)
Reactants	m-Aminophenol, Acetaldehyde	[4][5]
Catalyst	5% Platinum on Carbon	[4][5]
Solvent	Methanol	[4][5]
Temperature	40°C	[4][5]
Time	5 hours	[4][5]
Hydrogen Pressure	10 kg/cm ² G	[4][5]
Yield	Not explicitly stated in the provided search results.	

Applications in Synthesis


3-DIETHYLAMINOPHENOL is a crucial precursor in the synthesis of a variety of commercially important dyes and is also utilized as an intermediate in the pharmaceutical industry.[6][7]

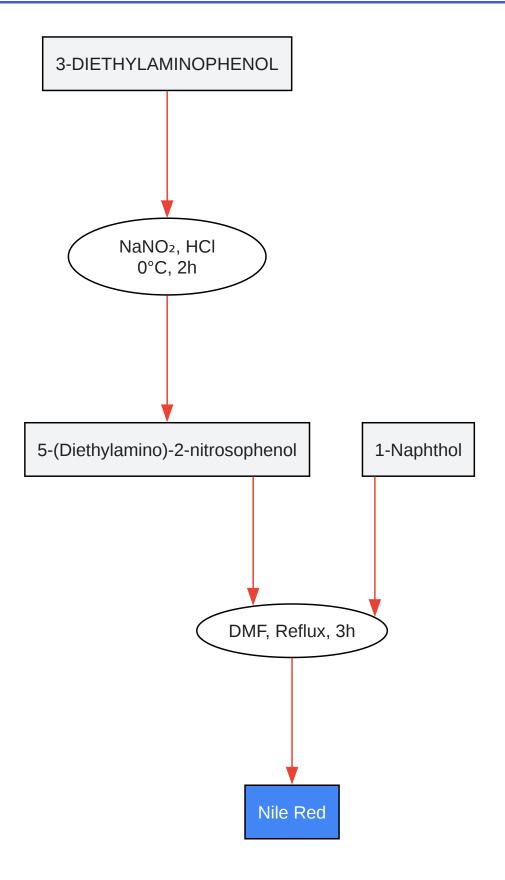
Synthesis of Fluorescent Dyes

Its structure is fundamental to the chromophore of several classes of fluorescent dyes, including rhodamines, coumarins, and Nile Red.[8][9]

Rhodamine B, a widely used fluorescent dye, is synthesized by the condensation of **3-DIETHYLAMINOPHENOL** with phthalic anhydride.

Click to download full resolution via product page

Caption: Synthesis of Rhodamine B.


Experimental Protocol: A mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride is heated to 175°C with stirring under a carbon dioxide atmosphere.[10] The reaction is maintained at 170-175°C for 6-7 hours.[10] The mixture is then cooled to 40°C and poured into water.[10] The pH of the resulting slurry is adjusted to 12 with caustic soda, and the insoluble product is collected by filtration.[10] The filter cake is washed with water and dried to yield Rhodamine B base.[10]

Parameter	Value	Reference(s)
Reactants	3-DIETHYLAMINOPHENOL, Phthalic Anhydride	[10]
Temperature	170-175°C	[10]
Time	6-7 hours	[10]
Yield	Approximately 90%	[10]

Nile Red, a lipophilic stain, is synthesized from **3-DIETHYLAMINOPHENOL** through a two-step process involving nitrosation followed by condensation with **1-**naphthol.

Click to download full resolution via product page

Caption: Synthesis pathway of Nile Red.

Experimental Protocol: Step 1: Synthesis of 5-(Diethylamino)-2-nitrosophenol A solution of **3-diethylaminophenol** (15.0 g, 90.7 mmol) in concentrated HCl (100 mL) is prepared and cooled to 0°C.[11] A solution of NaNO₂ (6.9 g, 100.0 mmol) in water (50 mL) is added slowly over 40 minutes.[11] The reaction is stirred for 2 hours, and the resulting precipitate is filtered and washed with water.[11] The solid is recrystallized from ethanol and diethyl ether to yield the intermediate product.[11]

Step 2: Synthesis of Nile Red The 5-(diethylamino)-2-nitrosophenol (7.0 g, 36.0 mmol) and 1,6-dihydroxynaphthalene (5.9 g, 36.1 mmol) are refluxed in DMF (100 mL) for 3 hours.[11] After removing the solvent under vacuum, the residue is purified by silica gel column chromatography to afford Nile Red.[11]

Parameter	Value	Reference(s)
Reactants	3-DIETHYLAMINOPHENOL, Sodium Nitrite, 1,6- Dihydroxynaphthalene	[11]
Solvent	Water, DMF	[11]
Temperature	0°C (Nitrosation), Reflux (Condensation)	[11]
Time	2 hours (Nitrosation), 3 hours (Condensation)	[11]
Yield (Step 2)	92%	[11]

Pharmaceutical Intermediate

3-DIETHYLAMINOPHENOL serves as a valuable building block in the synthesis of various pharmaceutical compounds.[2] Its chemical structure allows for targeted reactions, contributing to the efficient construction of complex molecules that may form the basis of active pharmaceutical ingredients (APIs) or key intermediates in drug development.[2] The high purity of this compound, often exceeding 99%, is critical for pharmaceutical applications to avoid unwanted byproducts and ensure the safety and efficacy of the final drug product.[2]

Toxicology and Safety

Toxicological Data

Metric	Value	Species	Reference(s)
LD50 Oral	2400 mg/kg	Rat	[10]
Irritation	May cause skin and eye irritation. Prolonged or repeated exposure may cause eye injury.	Rabbit	[1][12]
Sensitization	Not sensitizing in a skin painting study.	Guinea pig	[12]
Other Effects	Methemoglobinemia was observed in an oral study.	Cat	[12]

Safety and Handling

Personal Protective Equipment (PPE):

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
- Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or
 if irritation occurs.[10] Work in a well-ventilated area or under a chemical fume hood.[5]

Handling and Storage:

- Wash thoroughly after handling.[5]
- Avoid contact with eyes, skin, and clothing.[5]
- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5]
- Keep the container tightly closed.[5]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
- Skin Contact: Wash off immediately with soap and plenty of water.[10]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]
- Ingestion: Immediately call a poison center or doctor. Do not induce vomiting.[5]

Conclusion

3-DIETHYLAMINOPHENOL (CAS 91-68-9) is a chemical intermediate of significant industrial importance, particularly in the fields of dye chemistry and pharmaceuticals. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective and safe utilization. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers and professionals working with this compound, enabling them to optimize reaction conditions and ensure the quality and safety of their work. The visualization of synthetic pathways further aids in comprehending the chemical transformations involved in its production and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Diethylaminophenol synthesis chemicalbook [chemicalbook.com]
- 3. Cas 91-68-9,3-Diethylaminophenol | lookchem [lookchem.com]
- 4. US4967004A Process for producing N,N-diethylaminophenols Google Patents [patents.google.com]
- 5. EP0287277A1 Production and purification of an N,N-diethylaminophenol Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0468821A1 Process for the preparation of rhodamines Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0449546A1 Process for the preparation of m-aminophenols from resorcinol Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-hydroxy nile red synthesis chemicalbook [chemicalbook.com]
- 12. Making Rhodamine B Dyes Using a Continuous Flow Method ChemistryViews [chemistryviews.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-DIETHYLAMINOPHENOL (CAS 91-68-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049911#3-diethylaminophenol-cas-number-91-68-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com